6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid
Description
6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (CAS: 2155852-56-3) is a pyridine derivative characterized by three functional groups: an amino group (-NH₂) at position 6, a hydroxymethyl (-CH₂OH) substituent at position 5, and a carboxylic acid (-COOH) at position 2.
Properties
IUPAC Name |
6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-5(3-10)1-4(2-9-6)7(11)12/h1-2,10H,3H2,(H2,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOVYHRIOXRRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate pyridine derivative as the starting material.
Functional Group Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure the desired functional groups are introduced at the correct positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group, resulting in the formation of 6-Amino-5-carboxypyridine-3-carboxylic acid.
Reduction: The nitro group (if present in the starting material) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles and specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: 6-Amino-5-carboxypyridine-3-carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Pyridinecarboxylic Acid Derivatives
Structural Comparison
Key structural analogs and their substituents are summarized below:
*Calculated based on molecular formula.
Key Observations:
- 5-Hydroxy-6-methylpyridine-3-carboxylic acid () shares a similar backbone but replaces the hydroxymethyl with a methyl and hydroxyl group, likely altering electronic properties and hydrogen-bonding capacity.
- The chloroaryl-substituted analog () demonstrates how bulky substituents can influence steric interactions and binding affinity in drug design.
Physicochemical Properties
- Solubility : The hydroxymethyl and carboxylic acid groups enhance hydrophilicity compared to methyl- or aryl-substituted analogs. This is critical for bioavailability in drug development .
Biological Activity
6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid (commonly referred to as 6-AHPCA) is a pyridine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of 6-AHPCA is C7H8N2O3, and it features a pyridine ring substituted with an amino group, a hydroxymethyl group, and a carboxylic acid. This unique structure contributes to its biological properties, particularly in enzyme inhibition and antimicrobial activity.
6-AHPCA has been studied for its ability to interact with various biological targets. The primary mechanisms include:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in metabolic pathways, particularly those related to cancer progression.
- Antimicrobial Activity : Preliminary studies suggest that 6-AHPCA exhibits antimicrobial properties against certain bacterial strains.
Anticancer Activity
Research indicates that 6-AHPCA may possess anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells.
Table 1: Anticancer Activity Overview
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. It has been tested against several bacterial strains, revealing significant inhibitory effects.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 16 |
Case Study 1: Anticancer Efficacy
In a notable study, 6-AHPCA was tested against breast cancer cell lines (MCF-7). The results indicated that the compound significantly inhibited cell proliferation, with an IC50 value of 1.25 µM. The mechanism involved cell cycle arrest and apoptosis induction, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of 6-AHPCA against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL and 16 µg/mL, respectively, indicating its effectiveness as an antimicrobial agent.
Pharmacokinetics
The pharmacokinetic profile of 6-AHPCA is crucial for understanding its bioavailability and therapeutic efficacy. Initial studies suggest that the compound is well absorbed, with moderate metabolic stability. Further research is needed to elucidate its pharmacokinetic parameters fully.
Q & A
Basic: What synthetic strategies are recommended for regioselective introduction of the hydroxymethyl and amino groups in pyridine-3-carboxylic acid derivatives?
Regioselective synthesis of 6-amino-5-(hydroxymethyl)pyridine-3-carboxylic acid requires careful protection/deprotection strategies. For example:
- Amino group installation : Use Buchwald-Hartwig amination or directed ortho-metalation (DoM) to position the amino group at C6.
- Hydroxymethylation : Introduce the hydroxymethyl group via Friedel-Crafts alkylation or Pd-catalyzed C–H functionalization at C5, leveraging steric and electronic effects of adjacent substituents .
- Carboxylic acid retention : Protect the C3 carboxylic acid as an ester (e.g., methyl or tert-butyl) during synthesis to prevent unwanted side reactions .
Basic: How can spectroscopic methods (NMR, MS) resolve structural ambiguities in hydroxymethyl-substituted pyridine derivatives?
- ¹H/¹³C NMR : The hydroxymethyl group (CH₂OH) shows characteristic splitting patterns (e.g., coupling with adjacent amino group protons). For example, in 6-aminopyridine derivatives, C5 substituents exhibit downfield shifts due to electron-withdrawing effects .
- HRMS : Confirm molecular weight and fragmentation patterns. For hydroxymethyl groups, look for loss of H₂O (18 Da) or formaldehyde (30 Da) .
- Contradiction resolution : If spectral data conflicts with expected regiochemistry (e.g., amino vs. hydroxymethyl positions), use 2D NMR (COSY, NOESY) to assign spatial proximity .
Advanced: How do steric and electronic effects of the hydroxymethyl group influence the compound’s reactivity in medicinal chemistry applications?
The hydroxymethyl group at C5:
- Steric effects : Hinders planarization of the pyridine ring, potentially reducing intercalation with DNA/RNA but improving selectivity for enzyme active sites (e.g., kinase inhibitors) .
- Electronic effects : The –CH₂OH group donates electrons via resonance, altering pKa of the carboxylic acid (C3) and affecting binding to metal ions in metalloenzyme studies. Computational DFT studies are recommended to quantify these effects .
- Stability : Hydroxymethyl groups may undergo oxidation to carboxylates under acidic conditions; stability assays in buffer solutions (pH 4–8) are critical .
Advanced: What experimental designs are optimal for studying the compound’s role as a ligand in coordination chemistry?
- pH-dependent studies : Titrate the compound with metal ions (e.g., Cu²⁺, Zn²⁺) across pH 4–10 to identify stable coordination complexes. Monitor via UV-Vis (d-d transitions) or EPR (for paramagnetic metals) .
- X-ray crystallography : Co-crystallize with metals to resolve binding modes. For example, the carboxylic acid (C3) and amino group (C6) may act as bidentate ligands, while hydroxymethyl (C5) participates in hydrogen bonding .
- Competitive binding assays : Compare affinity with analogous ligands (e.g., 6-aminonicotinic acid) to quantify the hydroxymethyl group’s contribution .
Advanced: How should researchers address contradictory biological activity data in cell-based assays?
- Dose-response validation : Ensure activity is concentration-dependent and reproducible across ≥3 independent experiments. For inconsistent IC₅₀ values, check compound stability (e.g., degradation in cell media) .
- Off-target profiling : Use kinase/GPCR panels to rule out non-specific binding. The hydroxymethyl group may enhance selectivity but reduce membrane permeability; pair with logP/logD measurements .
- Metabolite analysis : LC-MS/MS can detect intracellular metabolites (e.g., oxidized carboxylic acid derivatives) that may skew activity readings .
Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?
- Ion-exchange chromatography : Exploit the compound’s zwitterionic nature (amino and carboxylic acid groups) for separation at pH 6–7 .
- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to enhance yield. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- TLC validation : Silica gel plates with ninhydrin staining detect amino groups; hydroxymethyl groups can be visualized via cerium-molybdate spray .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., bacterial dihydrofolate reductase). Parameterize the hydroxymethyl group’s torsional flexibility .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. The hydroxymethyl group may form transient hydrogen bonds with active-site residues .
- QSAR models : Correlate substituent effects (e.g., –CH₂OH vs. –CH₃) with bioactivity data from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
